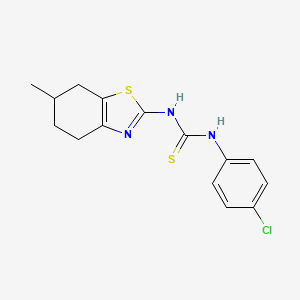

![molecular formula C14H26N2O3 B2687850 tert-Butyl 3-oxa-7,10-diazaspiro[5.6]dodecane-10-carboxylate CAS No. 2126178-10-5](/img/structure/B2687850.png)

tert-Butyl 3-oxa-7,10-diazaspiro[5.6]dodecane-10-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

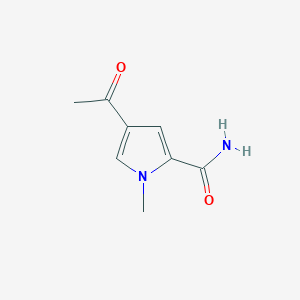

“tert-Butyl 3-oxa-7,10-diazaspiro[5.6]dodecane-10-carboxylate” is a chemical compound with the CAS Number: 2126178-10-5 . It has a molecular weight of 270.37 . It is in the physical form of oil .

Molecular Structure Analysis

The InChI code for “tert-Butyl 3-oxa-7,10-diazaspiro[5.6]dodecane-10-carboxylate” is 1S/C14H26N2O3/c1-13(2,3)19-12(17)16-8-4-14(15-7-9-16)5-10-18-11-6-14/h15H,4-11H2,1-3H3 .Physical And Chemical Properties Analysis

As mentioned earlier, “tert-Butyl 3-oxa-7,10-diazaspiro[5.6]dodecane-10-carboxylate” is in the physical form of oil . It has a molecular weight of 270.37 . The compound is stored at a temperature of 4 degrees Celsius .Applications De Recherche Scientifique

PROTAC Development and Targeted Protein Degradation

tert-Butyl 3-oxa-7,10-diazaspiro[5.6]dodecane-10-carboxylate: serves as a rigid linker in PROTAC (PROteolysis TArgeting Chimeras) development. PROTACs are molecules designed to selectively degrade specific proteins by recruiting them for ubiquitination and subsequent proteasomal degradation. This application is particularly relevant in drug discovery and cancer research, where targeted protein degradation can lead to novel therapeutic strategies .

Chemical Conjugates and Drug Delivery

The compound’s unique spirocyclic structure makes it an interesting candidate for chemical conjugates. Researchers can attach it to other molecules (such as peptides, antibodies, or small molecules) to enhance drug delivery, improve pharmacokinetics, or achieve targeted therapy. By exploiting its stability and lipophilicity, scientists can create innovative drug delivery systems .

Catalysis and Asymmetric Synthesis

Spirocyclic compounds often exhibit intriguing catalytic properties. Researchers can explore the use of tert-butyl 3-oxa-7,10-diazaspiro[5.6]dodecane-10-carboxylate as a chiral ligand in asymmetric synthesis. Its unique three-dimensional structure may enable selective transformations in organic reactions, leading to valuable chiral products .

Materials Science and Supramolecular Chemistry

The compound’s spirocyclic motif can be incorporated into materials for various applications. Researchers can explore its use in designing supramolecular assemblies, host-guest systems, or functional materials. Its rigidity and shape complementarity may contribute to novel materials with specific properties .

Biological Probes and Imaging Agents

By modifying tert-butyl 3-oxa-7,10-diazaspiro[5.6]dodecane-10-carboxylate, scientists can create fluorescent or radioactive derivatives. These derivatives can serve as biological probes or imaging agents to study cellular processes, protein localization, or receptor binding. Their spirocyclic scaffold provides a unique platform for designing such probes .

Natural Product Synthesis and Medicinal Chemistry

Researchers can explore the compound’s synthetic potential in natural product total synthesis. Its spirocyclic core resembles certain natural products, making it a valuable building block. Additionally, medicinal chemists can investigate its pharmacological properties and potential as a lead compound for drug development .

Safety and Hazards

Propriétés

IUPAC Name |

tert-butyl 3-oxa-7,10-diazaspiro[5.6]dodecane-10-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H26N2O3/c1-13(2,3)19-12(17)16-8-4-14(15-7-9-16)5-10-18-11-6-14/h15H,4-11H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDICEOVZQPUTLM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC2(CCOCC2)NCC1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H26N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl 3-oxa-7,10-diazaspiro[5.6]dodecane-10-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-bromobenzyl)-2-[(3-phenylisoxazolo[5,4-d]pyrimidin-4-yl)oxy]acetamide](/img/structure/B2687770.png)

![Dimethyl({[(piperidin-4-yl)methyl]imino})-lambda6-sulfanone dihydrochloride](/img/structure/B2687771.png)

![1-(4-Hydroxypyrimido[1,2-a]benzimidazol-3-yl)ethanone](/img/structure/B2687773.png)

![4-butoxy-N'-(1,2-dihydronaphtho[2,1-b]furan-2-ylcarbonyl)benzenesulfonohydrazide](/img/structure/B2687777.png)

![1-butyl-2-[(E)-[(4-nitrophenyl)methylidene]amino]-4,5-diphenyl-1H-pyrrole-3-carbonitrile](/img/structure/B2687780.png)

![5-isopropyl-2-phenyl-7-(4-(2-phenylacetyl)piperazine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2687783.png)

![2-(3-Chlorophenyl)-7-(2-ethoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2687785.png)

![3-[(2,4-Dichlorobenzyl)sulfanyl][1,2,4]triazolo[3,4-b][1,3]benzothiazole](/img/structure/B2687792.png)